Sodium 4-methylpyridine-2-sulfinate
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Overview
Description
Sodium 4-methylpyridine-2-sulfinate is a chemical compound with the molecular formula C6H6NNaO2S. It is known for its role in facilitating Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various pyridine derivatives . This compound is particularly valuable in organic chemistry due to its stability and reactivity, making it a preferred choice over less stable alternatives like pyridine-2-boronates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-methylpyridine-2-sulfinate typically involves the sulfonylation of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with sulfur dioxide and sodium hydroxide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-methylpyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include various pyridine derivatives, sulfonic acids, and sulfides .
Scientific Research Applications
Sodium 4-methylpyridine-2-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 4-methylpyridine-2-sulfinate primarily involves its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. The compound interacts with aryl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds. This process is facilitated by the stability and reactivity of the sulfinate group, which enhances the efficiency of the coupling reaction .
Comparison with Similar Compounds
- Sodium pyridine-2-sulfinate
- Sodium propane-1-sulfinate
- Benzenesulfinic acid sodium salt
- Sodium methanesulfinate
Comparison: Sodium 4-methylpyridine-2-sulfinate stands out due to its unique ability to facilitate Suzuki-Miyaura cross-coupling reactions with high efficiency and stability. Unlike pyridine-2-boronates, which are less stable and less efficient, this compound provides a more reliable and versatile option for synthesizing pyridine derivatives .
Properties
Molecular Formula |
C6H6NNaO2S |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
sodium;4-methylpyridine-2-sulfinate |
InChI |
InChI=1S/C6H7NO2S.Na/c1-5-2-3-7-6(4-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
MSJCRXKGHJSCOV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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